N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring attached to a benzamide structure through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-3-methanol in the presence of a suitable catalyst to form the intermediate 3-{[(Pyridin-3-yl)oxy]methyl}benzaldehyde. This intermediate is then subjected to a condensation reaction with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy.
N-(Pyridin-2-yl)amides: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide stands out due to its unique ether linkage between the pyridine and benzamide moieties, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
642084-91-1 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[3-(pyridin-3-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-7-2-1-3-8-16)21-17-9-4-6-15(12-17)14-23-18-10-5-11-20-13-18/h1-13H,14H2,(H,21,22) |
InChI Key |
GNLKCMALDDARNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)COC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.